molecular formula C12H15ClN2O2 B14032449 Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Cat. No.: B14032449
M. Wt: 254.71 g/mol
InChI Key: PRAJBUJOFFNCRC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a tetrahydro-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate: shares structural similarities with other naphthyridine derivatives, such as:

Uniqueness

The unique combination of chloro and methyl groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C12H15ClN2O2/c1-3-17-12(16)10-5-9(13)8-4-7(2)14-6-11(8)15-10/h5,7,14H,3-4,6H2,1-2H3

InChI Key

PRAJBUJOFFNCRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(CC(NC2)C)C(=C1)Cl

Origin of Product

United States

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